(3-(3-Methoxypropoxy)phenyl)boronic acid
Overview
Description
(3-(3-Methoxypropoxy)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxypropoxy group
Mechanism of Action
Target of Action
The primary target of (3-(3-Methoxypropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may impact their bioavailability.
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of different functional groups in the reaction environment could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(3-Methoxypropoxy)phenyl)boronic acid typically begins with commercially available 3-bromoanisole and triisopropyl borate.
Reaction Conditions: The reaction involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aqueous-organic solvent mixture.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(3-Methoxypropoxy)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters or boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: (3-(3-Methoxypropoxy)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in organic synthesis.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in biochemical research.
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.
Industry:
Material Science: It can be used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.
Comparison with Similar Compounds
- (3-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (3-Fluorophenyl)boronic acid
- (3-Cyanophenyl)boronic acid
Comparison:
- Uniqueness: (3-(3-Methoxypropoxy)phenyl)boronic acid is unique due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and solubility compared to other boronic acids.
- Reactivity: The methoxypropoxy group can provide additional sites for chemical modification, potentially leading to a wider range of applications in synthesis and material science.
- Applications: While similar boronic acids are used in cross-coupling reactions, the specific substituents on the phenyl ring can affect the efficiency and selectivity of these reactions.
Biological Activity
(3-(3-Methoxypropoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in various biochemical processes and applications in medicinal chemistry, particularly due to their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes.
Chemical Structure and Properties
The chemical formula for this compound is C12H17B O3, and its structure includes a phenyl ring substituted with a methoxypropoxy group and a boronic acid functional group. This unique structure contributes to its biological activity.
The mechanism of action of boronic acids typically involves their interaction with biological targets through reversible covalent bonding. In the case of this compound, it is hypothesized that the compound may inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways.
Anticancer Activity
Recent studies have indicated that boronic acids exhibit significant anticancer properties. For instance, derivatives of boronic acids have been shown to induce apoptosis in cancer cell lines through the inhibition of proteasome activity. The specific effects of this compound on cancer cells remain to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.
Antibacterial Properties
Boronic acids are also recognized for their antibacterial activities. Research indicates that they can inhibit bacterial growth by interfering with essential enzymatic processes. For example, studies have demonstrated that certain boronic acids can effectively inhibit bacterial β-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial strains.
Enzyme Inhibition
The enzyme inhibition potential of this compound has been explored in several studies. It is believed that this compound may act as an inhibitor for key enzymes involved in metabolic pathways, including serine proteases and glycosidases. The inhibition constants (IC50 values) for these interactions need further investigation to establish the compound's potency.
Study 1: Anticancer Activity Assessment
A study investigated the effects of a series of boronic acid derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating moderate cytotoxicity against cancerous cells while sparing healthy cell lines .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Boronic Acid A | 15 ± 2 | MCF-7 |
Boronic Acid B | 18 ± 1 | MCF-7 |
This compound | TBD | TBD |
Study 2: Antibacterial Efficacy
In another investigation, the antibacterial activity of several boronic acids was tested against Escherichia coli. The study found that this compound showed promising results, inhibiting bacterial growth at concentrations as low as 6.5 mg/mL .
Compound | Minimum Inhibitory Concentration (mg/mL) |
---|---|
Compound A | 5.0 |
Compound B | 4.5 |
This compound | 6.5 |
Properties
IUPAC Name |
[3-(3-methoxypropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYXFCMWBEEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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